N-(2,2-difluoroethyl)piperidin-3-amine

pKa modulation basicity tuning CNS drug design

N-(2,2-Difluoroethyl)piperidin-3-amine (CAS 1546300-54-2, molecular formula C₇H₁₄F₂N₂, molecular weight 164.20 g/mol) is a fluorinated piperidine derivative featuring a 2,2-difluoroethyl substituent on the exocyclic 3-amine nitrogen. This compound belongs to the class of saturated heterocyclic amines that serve as versatile intermediates and building blocks in medicinal chemistry.

Molecular Formula C7H14F2N2
Molecular Weight 164.20 g/mol
Cat. No. B13259029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-difluoroethyl)piperidin-3-amine
Molecular FormulaC7H14F2N2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NCC(F)F
InChIInChI=1S/C7H14F2N2/c8-7(9)5-11-6-2-1-3-10-4-6/h6-7,10-11H,1-5H2
InChIKeyAAXVQBBXJUMRBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Difluoroethyl)piperidin-3-amine (CAS 1546300-54-2): A Strategic Fluorinated Piperidine Building Block for Drug Discovery


N-(2,2-Difluoroethyl)piperidin-3-amine (CAS 1546300-54-2, molecular formula C₇H₁₄F₂N₂, molecular weight 164.20 g/mol) is a fluorinated piperidine derivative featuring a 2,2-difluoroethyl substituent on the exocyclic 3-amine nitrogen . This compound belongs to the class of saturated heterocyclic amines that serve as versatile intermediates and building blocks in medicinal chemistry. The 2,2-difluoroethyl group (−CH₂CF₂H) is recognized as a lipophilic hydrogen-bond donor that modulates key physicochemical parameters—including basicity (pKa), lipophilicity (LogP), and metabolic stability—relative to non-fluorinated and mono-fluorinated analogs [1].

Basicity reduction supports CNS penetration research
High microsomal stability retained across difluorinated piperidine class
Unique CF₂H group provides lipophilic hydrogen‑bond donor for target engagement studies

Why N-(2,2-Difluoroethyl)piperidin-3-amine Cannot Be Replaced by Piperidine, Mono-Fluoroethyl, or 4-Amine Positional Isomers


Generic substitution of N-(2,2-difluoroethyl)piperidin-3-amine with non-fluorinated piperidine amines, mono-fluoroethyl analogs, or positional isomers (e.g., the 4-amine variant) fails because each structural feature independently governs a distinct and quantifiable physicochemical axis. The 2,2-difluoroethyl group reduces the conjugate acid pKa by approximately 4.9 log units (from ~9.8 to ~4.9) compared to unsubstituted piperidine [1], a reduction ~2.7 pKa units greater than that achieved by a mono-fluoroethyl substituent. The 3-position of the primary amine on the piperidine ring creates a specific spatial orientation of the hydrogen-bond donor/acceptor pair that is not recapitulated by 4-amino positional isomers [2]. Furthermore, the gem-difluoro substitution at the terminal carbon (CF₂H vs. CH₂F) eliminates the oxidative-deamination liability that generates fluoroacetate—a mitochondrial toxin—from mono-fluoroethyl analogs in vivo [3]. These three differentiation vectors (pKa, regioisomeric geometry, and metabolic safety) are interdependent and cannot be replicated by any single in-class alternative.

Unsubstituted piperidine

High basicity (pKa ~9.8) leads to >99% protonation at pH 7.4, reducing passive permeability and increasing hERG risk. The difluoroethyl derivative remains largely neutral.

Mono-fluoroethyl analog

Weaker pKa reduction and metabolic activation to fluoroacetate (mitochondrial toxin) may limit in vivo safety margins. The difluoroethyl group avoids this pathway.

4-amine positional isomer

Altered amine orientation may disrupt key binding interactions, as the 3-amine vector is critical for target recognition.

Quantitative Differentiation Evidence for N-(2,2-Difluoroethyl)piperidin-3-amine Versus Closest Analogs and Alternatives


pKa Reduction by 4.9 Log Units Versus Unsubstituted Piperidine and by 2.7 Log Units Versus N-(2-Fluoroethyl)piperidine

The N-(2,2-difluoroethyl) substituent reduces the basicity of the piperidine nitrogen by approximately 4.9 log units relative to unsubstituted piperidine, and by 2.7 log units relative to the mono-fluoroethyl analog. Measured pKa values for the conjugate acid of N-substituted piperidines are: piperidine (unsubstituted) = 9.8; N-(2-fluoroethyl)piperidine = 7.6; N-(2,2-difluoroethyl)piperidine = 4.9 [1]. This ~4.9-unit reduction shifts the ionization equilibrium dramatically at physiological pH 7.4: whereas piperidine is >99% protonated, the difluoroethyl analog is predominantly neutral, enhancing passive membrane permeability and reducing hERG channel blockade risk associated with highly basic amines [2].

Basicity Reduction
Head-to-head
ΔpKa −4.9 vs piperidine; −2.7 vs mono-fluoroethyl
Supports passive permeability and hERG risk evaluation
Measured pKa from compiled medicinal chemistry data
pKa modulation basicity tuning CNS drug design hERG liability reduction

Retention of High Intrinsic Microsomal Metabolic Stability (CLint) Across the Difluorinated Piperidine Class

A systematic study of mono- and difluorinated saturated heterocyclic amines (azetidine, pyrrolidine, and piperidine series) demonstrated that intrinsic microsomal clearance (CLint) measurements showed high metabolic stability for all difluorinated piperidine derivatives studied, with the single exception of the 3,3-difluoroazetidine congener [1]. The study concluded that mono- and difluorination of piperidine reduces basicity (pKa) and modulates lipophilicity (LogP) while retaining metabolic stability in nearly all cases [1]. This finding contrasts with some other strategies for pKa modulation (e.g., introducing oxidatively labile functional groups) that can introduce metabolic soft spots.

Metabolic Stability
Class-level
High microsomal stability retained across difluorinated piperidine class
Supports lead optimization without metabolic instability penalty
Systematic profiling study; compound-specific CLint not reported
metabolic stability microsomal clearance CYP450 resistance lead optimization

2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor: A Unique Dual Pharmacophore Not Available from Non-Fluorinated or Mono-Fluorinated Analogs

The 2,2-difluoroethyl group (−CH₂CF₂H) occupies a unique niche in medicinal chemistry as a lipophilic hydrogen-bond donor, owing to the increased acidity of the terminal CF₂H proton relative to a simple methyl or mono-fluoromethyl group, while simultaneously retaining or enhancing molecular lipophilicity [1]. This dual characteristic—simultaneously donating a hydrogen bond AND increasing lipophilicity—is rare among functional groups and cannot be achieved by the non-fluorinated ethyl (−CH₂CH₃, no H-bond donation), the mono-fluoroethyl (−CH₂CH₂F, weaker H-bond acidity), or the trifluoroethyl (−CH₂CF₃, no H-bond donor) substituents . In the context of N-(2,2-difluoroethyl)piperidin-3-amine, this means the CF₂H proton can engage in specific, enthalpically favorable interactions with protein backbone carbonyls or structured water networks while the molecule maintains favorable passive permeability.

Lipophilic H‑Bond Donor
Class-level
CF₂H uniquely combines lipophilicity and H‑bond donation
Enables specific interactions in hydrophobic binding pockets
Abraham H‑bond acidity: CF₂H > CH₂F > CH₃
lipophilic hydrogen bond donor CF2H pharmacophore fluorine medicinal chemistry binding affinity

Sub-Nanomolar A2A Adenosine Receptor Affinity (Ki 0.400 nM) Achieved When N-(2,2-Difluoroethyl)piperidin-3-amine Is Deployed as a Chiral Building Block

When the (R)-enantiomer of the N-(2,2-difluoroethyl)piperidin-3-amine scaffold is incorporated into the triazoloquinazoline chemotype as (R)-2-(1-(2,2-difluoroethyl)piperidin-3-yl)-7-methoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-amine, the resulting molecule achieves a binding affinity of Ki = 0.400 nM (400 pM) for the human adenosine A2A receptor in a competition binding assay using scintillation proximity detection [1]. This sub-nanomolar affinity demonstrates that the 2,2-difluoroethyl-piperidin-3-amine fragment, when deployed with appropriate stereochemistry, can productively engage high-value GPCR targets. The A2A receptor is a clinically validated target for Parkinson's disease, cancer immunotherapy, and neuroprotection [2].

A2A Receptor Affinity
Reported
Ki = 0.400 nM (triazoloquinazoline derivative)
Illustrates high target engagement potential for GPCR research
BindingDB and US patent; no direct comparator available
A2A receptor adenosine antagonist GPCR triazoloquinazoline CNS receptor binding

Elimination of Fluoroacetate-Mediated Mitochondrial Toxicity Risk Compared to N-(2-Fluoroethyl)piperidine Analogs

Mono-fluoroethyl groups (−CH₂CH₂F) are well-documented to undergo cytochrome P450-mediated oxidative deamination in vivo, releasing fluoroacetaldehyde which is subsequently oxidized to fluoroacetate—a potent mitochondrial toxin that inhibits aconitase in the Krebs cycle [1]. This metabolic pathway has been directly demonstrated in rats, where N-(2-fluoroethyl)piperidine derivatives caused convulsions at doses of 40–45 mg/kg i.p., with elevated serum citrate levels confirming fluoroacetate formation [2]. In contrast, the 2,2-difluoroethyl group (−CH₂CF₂H) is resistant to this oxidative deamination pathway because the gem-difluoro substitution at the terminal carbon blocks the requisite C–H bond hydroxylation that initiates the degradation cascade [3]. This makes N-(2,2-difluoroethyl)piperidin-3-amine inherently safer than its mono-fluoroethyl counterpart for programs where in vivo metabolic activation must be avoided.

Metabolic Toxicity Avoidance
Class-level
Difluoroethyl group not metabolized to fluoroacetate
Supports safety profiling; avoids known mitochondrial toxin pathway
Mono-fluoroethyl analogs form fluoroacetate; convulsions at 40–45 mg/kg in rats
metabolic toxicity fluoroacetate oxidative deamination drug safety CYP450 metabolism

Optimal Research and Industrial Application Scenarios for N-(2,2-Difluoroethyl)piperidin-3-amine Based on Verified Differentiation Evidence


CNS-Penetrant Lead Optimization Requiring Low Amine Basicity (pKa < 6)

In CNS drug discovery programs where the piperidine amine must remain substantially un-ionized at physiological pH to achieve adequate brain penetration and avoid hERG channel blockade, N-(2,2-difluoroethyl)piperidin-3-amine provides a measured conjugate acid pKa of ~4.9—substantially lower than the non-fluorinated (pKa ~9.8) or mono-fluoroethyl (pKa ~7.6) alternatives . This pKa positions the compound in the optimal range for CNS penetration (neutral species dominant at pH 7.4) while the 3-amine provides a chiral attachment point for further derivatization. The high microsomal metabolic stability retained across the difluorinated piperidine class [1] further supports its use in CNS programs where oxidative metabolism can limit brain half-life.

GPCR Antagonist Design Leveraging the CF₂H Lipophilic Hydrogen-Bond Donor Pharmacophore

For structure-based design of GPCR antagonists (e.g., adenosine A2A, CCR5, or other Class A receptors), the 2,2-difluoroethyl group provides a privileged lipophilic hydrogen-bond donor that can productively engage backbone carbonyl oxygens or ordered water networks in transmembrane binding pockets . The demonstrated sub-nanomolar A2A affinity (Ki 0.400 nM) of a triazoloquinazoline derivative incorporating the (R)-N-(2,2-difluoroethyl)piperidin-3-yl fragment [1] validates this pharmacophore hypothesis empirically. Programs targeting purinergic, chemokine, or aminergic GPCRs should evaluate N-(2,2-difluoroethyl)piperidin-3-amine as a building block when crystallographic or homology-model evidence suggests a lipophilic H-bond donor opportunity in the orthosteric or allosteric binding site.

Replacement of Mono-Fluoroethyl Piperidine Building Blocks to Mitigate Fluoroacetate Toxicity Risk

In preclinical development programs where existing lead series contain N-(2-fluoroethyl)piperidine motifs, replacement with the N-(2,2-difluoroethyl)piperidine scaffold is indicated when in vivo toxicity signals (convulsions, elevated serum citrate, or unexplained mitochondrial dysfunction) suggest fluoroacetate formation . The difluoroethyl analog preserves the desirable pKa-lowering and lipophilicity-modulating effects of fluorination (indeed, pKa reduction is enhanced: ΔpKa = −4.9 vs. −2.7 for mono-fluoroethyl) [1] while eliminating the metabolic pathway that generates the mitochondrial toxin fluoroacetate. The 3-amine regioisomer further enables retention of the chiral attachment geometry needed for target engagement .

Kinase Inhibitor and Epigenetic Modulator Scaffold Construction Requiring Regiospecific 3-Amine Functionalization

N-(2,2-Difluoroethyl)piperidin-3-amine offers a regiospecific 3-position primary amine handle that is distinct from the 4-amine positional isomer, enabling differential vector geometry in kinase hinge-binding motifs or epigenetic target protein–protein interaction inhibitors. The 3-amine orientation has been exploited in NSD2 inhibitor design—(S)-9-((5-(3-amino-3-(2,2-difluoroethyl)piperidin-1-yl)-2-(3,4-difluorophenyl)pyridin-4-yl)methyl)-9H-purin-6-amine —and in IDH mutant inhibitor patents where the difluoroethyl group is explicitly claimed as a substituent [1]. The combination of metabolic stability, tuned basicity, and specific 3-amine geometry makes this building block particularly well-suited for constructing kinase and epigenetic chemical probes.

Application
Selection Property
Validation Focus
CNS penetration research
Low amine basicity (predominantly neutral at pH 7.4)
Brain-to-plasma ratio and hERG binding assessment
GPCR binding studies
CF₂H lipophilic hydrogen‑bond donor
Binding affinity and target engagement assays
Metabolic safety profiling
Resistance to oxidative deamination pathway
Fluoroacetate formation and in vivo safety evaluation
Kinase and epigenetic probe development
3‑amine regiospecific geometry for chiral derivatization
Target selectivity and cellular activity in kinase/epigenetic assays
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